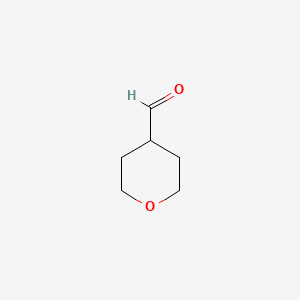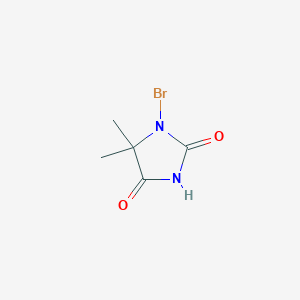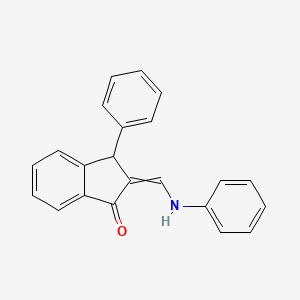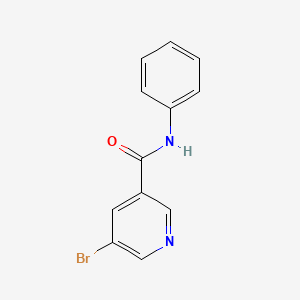
N-Benzyl-3-bromoaniline
概要
説明
N-Benzyl-3-bromoaniline is an organic compound with the molecular formula C13H12BrN It is a derivative of aniline, where the aniline nitrogen is bonded to a benzyl group and the aromatic ring is substituted with a bromine atom at the meta position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromoaniline typically involves a multi-step process starting from benzene. The general synthetic route includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: The nitro group in nitrobenzene is reduced to form aniline.
Bromination: Aniline undergoes bromination to form 3-bromoaniline.
Benzylation: Finally, 3-bromoaniline is benzylated to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and advanced catalytic systems to improve yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial settings .
化学反応の分析
Types of Reactions
N-Benzyl-3-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The aniline nitrogen can be oxidized or reduced to form different functional groups.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Cross-Coupling: Palladium catalysts and boronic acids or esters are used in the Suzuki-Miyaura reaction.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include nitroso or nitro compounds.
Reduction: Products include primary amines or other reduced forms.
Cross-Coupling: Products are diverse and include various substituted aromatic compounds.
科学的研究の応用
N-Benzyl-3-bromoaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Materials Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of N-Benzyl-3-bromoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzyl group can influence the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved can vary based on the specific biological context .
類似化合物との比較
Similar Compounds
3-Bromoaniline: Lacks the benzyl group, making it less bulky and potentially less selective in certain reactions.
N-Benzyl-4-bromoaniline: The bromine atom is at the para position, which can affect the compound’s reactivity and interactions.
N-Benzyl-2-bromoaniline: The bromine atom is at the ortho position, leading to different steric and electronic effects.
Uniqueness
N-Benzyl-3-bromoaniline is unique due to the specific positioning of the bromine atom and the benzyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
IUPAC Name |
N-benzyl-3-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZUUCXESJBUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433434 | |
| Record name | N-Benzyl-3-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213814-61-0 | |
| Record name | N-Benzyl-3-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
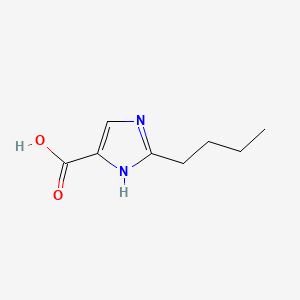
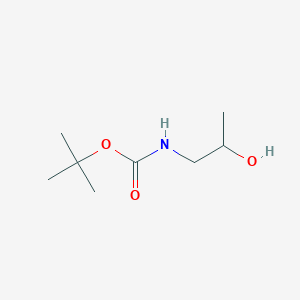

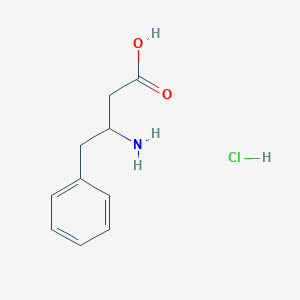
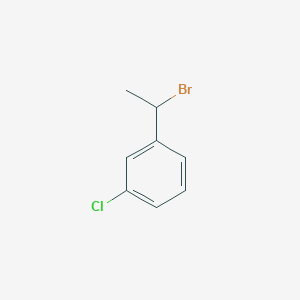

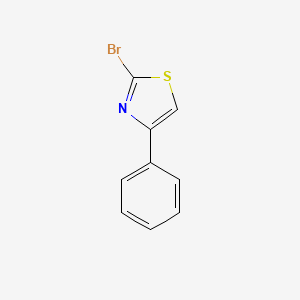
![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)
